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For Immediate Release

This guide provides a comprehensive comparison of the voltage-gated sodium channel blocker

AM-2099 with other known Nav1.7 inhibitors. The data presented herein is intended for

researchers, scientists, and drug development professionals to facilitate an objective evaluation

of AM-2099's selectivity and potential as a therapeutic agent.

Executive Summary
AM-2099 is a potent inhibitor of the human Nav1.7 sodium channel, a key target in pain

signaling pathways. This document presents a comparative analysis of AM-2099's inhibitory

activity against a panel of Nav channel subtypes, benchmarked against other notable Nav1.7

blockers: PF-05089771, GDC-0310, and Protoxin-II. The data indicates that AM-2099 exhibits

significant selectivity for Nav1.7.

Comparative Selectivity Profile of Nav1.7 Blockers
The inhibitory activity of AM-2099 and comparator compounds was assessed against a panel

of human voltage-gated sodium channel subtypes. The half-maximal inhibitory concentrations

(IC50) are summarized in the tables below.

Table 1: Inhibitory Potency (IC50) of AM-2099 and Comparators against Human Nav1.7

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b605369?utm_src=pdf-interest
https://www.benchchem.com/product/b605369?utm_src=pdf-body
https://www.benchchem.com/product/b605369?utm_src=pdf-body
https://www.benchchem.com/product/b605369?utm_src=pdf-body
https://www.benchchem.com/product/b605369?utm_src=pdf-body
https://www.benchchem.com/product/b605369?utm_src=pdf-body
https://www.benchchem.com/product/b605369?utm_src=pdf-body
https://www.benchchem.com/product/b605369?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound hNav1.7 IC50 (µM)

AM-2099 0.16[1]

PF-05089771 0.011

GDC-0310 0.0006

Protoxin-II 0.0003

Table 2: Selectivity Profile of AM-2099 against other Human Nav Subtypes

Nav Subtype AM-2099 IC50 (µM)
Selectivity Fold (vs.
hNav1.7)

hNav1.1 Lower selectivity observed[1] Not Quantified

hNav1.2 Lower selectivity observed[1] Not Quantified

hNav1.3 >16 >100-fold[1]

hNav1.4 >16 >100-fold[1]

hNav1.5 >16 >100-fold[1]

hNav1.6 Lower selectivity observed[1] Not Quantified

hNav1.8 >16 >100-fold[1]

Table 3: Selectivity Profile of Comparator Nav1.7 Blockers
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Nav Subtype
PF-05089771 IC50
(µM)

GDC-0310 IC50
(nM)

Protoxin-II IC50
(nM)

hNav1.1 0.85 202 30 - 150

hNav1.2 0.11 38 30 - 150

hNav1.3 11 - 30 - 150

hNav1.4 10 3.4 30 - 150

hNav1.5 25 551 30 - 150

hNav1.6 0.16 198 30 - 150

hNav1.8 >10 - -

Experimental Methodologies
The determination of inhibitory potency (IC50 values) for the Nav1.7 blockers was conducted

using standard electrophysiological techniques, primarily the whole-cell patch-clamp method on

mammalian cell lines stably expressing the specific human Nav channel subtypes.

Detailed Protocol: Whole-Cell Patch-Clamp Assay for
Nav Channel Inhibition
1. Cell Culture:

Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the

specific human Nav channel alpha subunit (e.g., SCN9A for Nav1.7) are cultured in

appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a

selection antibiotic) at 37°C in a humidified atmosphere of 5% CO2.

Cells are passaged upon reaching 70-80% confluency and plated onto glass coverslips 24-

48 hours prior to electrophysiological recording.

2. Solutions and Reagents:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The

pH is adjusted to 7.4 with NaOH, and the osmolality is adjusted to ~310 mOsm.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is

adjusted to 7.3 with CsOH, and the osmolality is adjusted to ~300 mOsm.

Test Compounds: AM-2099 and comparator compounds are dissolved in DMSO to create

high-concentration stock solutions and then diluted to final concentrations in the external

solution on the day of the experiment. The final DMSO concentration is typically kept below

0.1% to avoid solvent effects.

3. Electrophysiological Recording:

Coverslips with adherent cells are transferred to a recording chamber on the stage of an

inverted microscope and continuously perfused with the external solution.

Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution

are used for recording.

A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The

membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

Voltage-clamp recordings are performed using a patch-clamp amplifier. Whole-cell

capacitance and series resistance are compensated.

4. Voltage Protocol and Data Acquisition:

Cells are held at a holding potential of -120 mV.

To elicit Nav channel currents, cells are depolarized to a test potential (e.g., 0 mV) for a short

duration (e.g., 20 ms).

A voltage protocol is applied to assess the state-dependence of the block (e.g., holding at

different potentials to favor resting or inactivated states).

Currents are filtered and digitized for analysis.

5. Data Analysis:

The peak inward sodium current is measured before and after the application of the test

compound at various concentrations.
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The percentage of current inhibition is calculated for each concentration.

A concentration-response curve is generated, and the data is fitted with a Hill equation to

determine the IC50 value.

Selectivity is determined by comparing the IC50 value for Nav1.7 to the IC50 values for other

Nav subtypes.
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Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of AM-2099.

Experimental Workflow for IC50 Determination
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Caption: Step-by-step workflow for determining the IC50 of a Nav1.7 blocker.
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Logical Relationship for Selectivity Assessment
Caption: Logical process for evaluating the selectivity of a Nav1.7 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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